

An In-depth Technical Guide to 6-amino-5-nitrosouracil

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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

Cat. No.: B044844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-amino-5-nitrosouracil** (CAS Number: 5442-24-0), a key heterocyclic intermediate in organic synthesis. This document details its chemical identity, synthesis, and known applications, with a focus on its role as a precursor for biologically active molecules. Due to the limited publicly available data on the specific biological pathways of the title compound, this guide also provides context by referencing the activities of its more extensively studied methylated derivatives.

Chemical Identity and Properties

6-amino-5-nitrosouracil, with the IUPAC name 6-amino-5-nitroso-1H-pyrimidine-2,4-dione, is a uracil derivative characterized by an amino group at the 6-position and a nitroso group at the 5-position.^[1] This arrangement of functional groups makes it a versatile reagent in the synthesis of various heterocyclic systems.

Table 1: Physicochemical Properties of **6-amino-5-nitrosouracil**

Property	Value	Reference
CAS Number	5442-24-0	[1][2]
IUPAC Name	6-amino-5-nitroso-1H-pyrimidine-2,4-dione	[1]
Molecular Formula	C ₄ H ₄ N ₄ O ₃	[1]
Molecular Weight	156.10 g/mol	[1]
Appearance	Rose-red solid	[3]
Melting Point	>300 °C	[4] (for a related compound)
Tautomerism	Can exist in a tautomeric equilibrium with the 5-(hydroxyimino)-6-imino form, particularly in certain solvents.	[5]

Synthesis of 6-amino-5-nitrosouracil

The most established method for synthesizing **6-amino-5-nitrosouracil** is through the nitrosation of 6-aminouracil. This procedure is well-documented and involves the reaction of 6-aminouracil with sodium nitrite in an acidic medium.

Experimental Protocol: Synthesis via Nitrosation of 6-Aminouracil

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

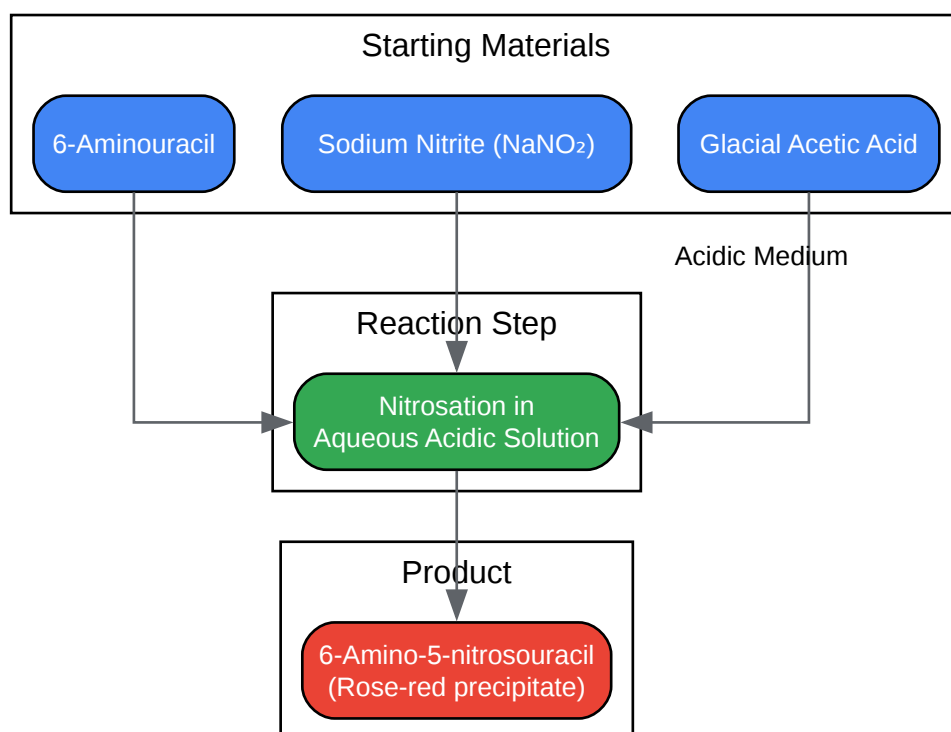
- 6-aminouracil
- Glacial acetic acid
- Sodium nitrite (NaNO₂)
- Water

- Ice

Procedure:

- A solution of 6-aminouracil is prepared in hot water (e.g., 1 mole in 1 liter of water at 80°C).
- The solution is neutralized to litmus with glacial acetic acid. Caution is advised as frothing can occur.^[3]
- An additional volume of glacial acetic acid (e.g., 75 ml) is added to the mixture.
- A solution of sodium nitrite (e.g., 0.94 moles in 70 ml of water) is added cautiously to the stirred mixture.
- The rose-red precipitate of **6-amino-5-nitrosouracil** forms almost immediately.^[3]
- The mixture is cooled in an ice bath to ensure complete precipitation.
- The solid product is collected by filtration and washed with ice-cold water.
- The product can be used directly in its moist form for subsequent reactions, such as reduction to 5,6-diaminouracil.^[3]

Synthesis Workflow Diagram



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Caption: Synthesis of **6-amino-5-nitrosouracil** from 6-aminouracil.

Applications in Organic Synthesis and Drug Discovery

The primary utility of **6-amino-5-nitrosouracil** lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds, particularly purine derivatives.

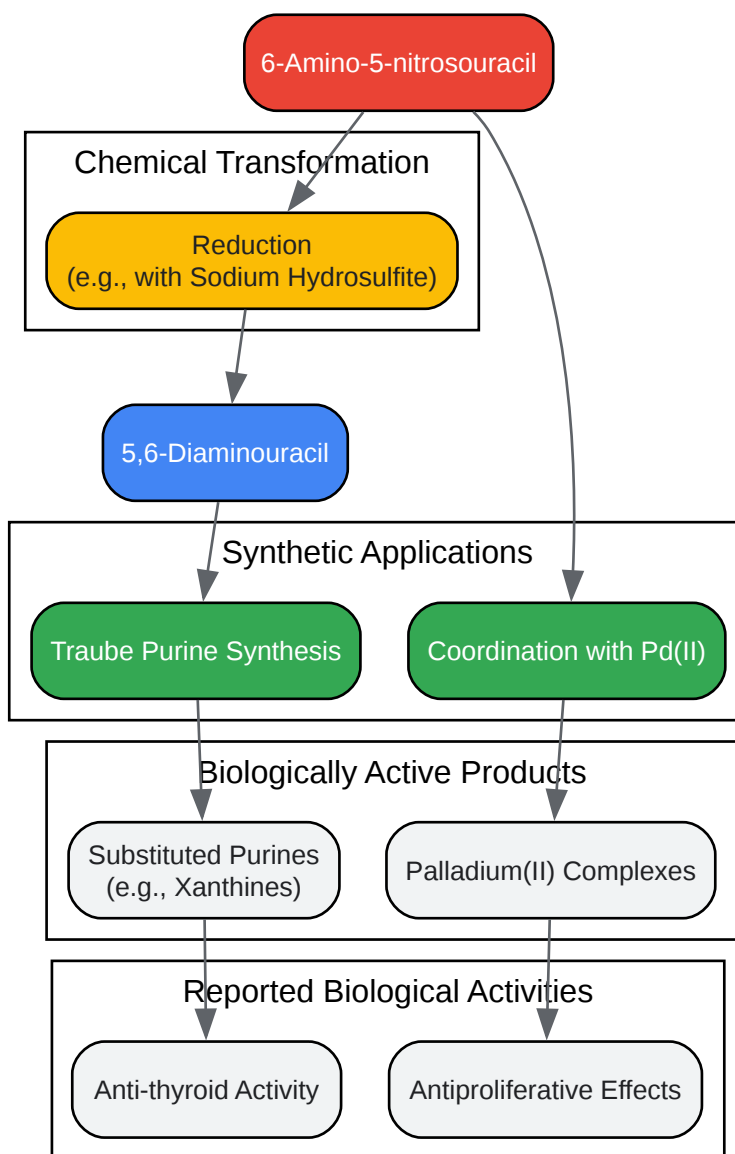
Precursor to Fused Heterocyclic Systems

The adjacent amino and nitroso groups on the uracil ring are ideal for cyclization reactions. The nitroso group can be readily reduced to an amino group, yielding 5,6-diaminouracil. This diamine is a cornerstone in the Traube purine synthesis, allowing for the construction of the imidazole ring of the purine core. This pathway is crucial for synthesizing various substituted xanthines and other purine analogues.

Use in Coordination Chemistry and Medicinal Chemistry

Recent studies have highlighted the use of **6-amino-5-nitrosouracil** in the preparation of palladium(II) complexes. These complexes have demonstrated significant antiproliferative activity against human cancer cell lines, such as neuroblastoma and glioma cells.[6] The compound is also a useful heterocyclic reagent for synthesizing substituted purine derivatives that exhibit anti-thyroid activity.[7]

Logical Relationship Diagram



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Caption: Synthetic utility of **6-amino-5-nitrosouracil**.

Broader Context: Methylated Derivatives

While data on the specific biological mechanisms of **6-amino-5-nitrosouracil** is limited, its methylated derivatives, such as 6-amino-1-methyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil, have been more thoroughly investigated. These compounds are also key intermediates, notably in the industrial synthesis of methylxanthines like caffeine and theophylline.[8]

Studies on these derivatives suggest that their biological activity may stem from interactions with nucleic acids and proteins.[9] The planar uracil ring could potentially intercalate between DNA base pairs, while the reactive nitroso group can form covalent bonds with biological macromolecules, potentially disrupting cellular processes.[8] Molecular docking studies on the dimethylated derivative have been used to explore its cytotoxic effects.[8] These findings provide a valuable framework for investigating the potential biological activities of the parent compound, **6-amino-5-nitrosouracil**.

Conclusion

6-amino-5-nitrosouracil is a crucial building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactive nature of its adjacent amino and nitroso functional groups make it an invaluable precursor for a wide range of biologically active heterocyclic compounds, including purines and ligands for metal-based therapeutics. While direct studies on its mechanism of action are not abundant, its role in generating molecules with significant antiproliferative and anti-thyroid activities underscores its importance for researchers in drug discovery and development. Further investigation into this compound and its derivatives is warranted to fully explore their therapeutic potential.

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